Pyrazolo[1,5-a]pyrazine-3-carbonitrile
Overview
Description
Pyrazolo[1,5-a]pyrazine-3-carbonitrile is a nitrogen-containing heterocycle . It’s an important intermediate in the production of pyrazinamide, an effective anti-tubercular drug .
Synthesis Analysis
A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H has been introduced . This method provided the desired products with moderate to good yields . The gram-scale synthesis of the major product was carried out with good yields (up to 80%) .
Chemical Reactions Analysis
The reaction might be preceded by the nucleophilic attack of the amino group in compound 3b to the carbon atom of the protonated carbonyl group in the cycloalkanone compound, followed by heterocyclization upon nucleophilic attack of the amino in the carboxamide group with elimination of H2O molecule to afford the corresponding spiro derivatives .
Physical And Chemical Properties Analysis
Pyrazolo[1,5-a]pyrazine-3-carbonitrile exhibits excellent thermal stability . It features an “amino–nitro–amino” arrangement similar to that of TATB and exhibits a high density of 1.88 g cm−3 and a greater thermal decomposition temperature than hexanitrostilbene (HNS, 316 °C) .
Scientific Research Applications
Synthesis and Biological Activities
- Pyrazolo[1,5-a]pyrazine derivatives have been synthesized and evaluated for their antifungal, antibacterial, and antiparasitic activities. These compounds were prepared through various synthetic routes, including one-pot syntheses and reactions involving key intermediates like 6-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile (El‐Emary, 2006); (El-Kashef et al., 2000).
Anticonvulsant Activity
- A series of pyrazolo[3,4-b]pyrazines containing various substituents was synthesized, with some compounds showing significant anticonvulsant activity. This highlights the potential therapeutic applications of these derivatives in treating seizures (Farghaly et al., 2014).
Anticancer and Antimicrobial Activities
- Research into pyrazolo[1,5-a]pyrazine derivatives also includes the study of their cytotoxic effects against cancer cells, including breast cancer, and their antibacterial and antifungal properties. This dual activity makes them valuable compounds for the development of new therapeutic agents (Al-Adiwish et al., 2017).
Fluorescence Properties
- Derivatives of pyrazolo[1,5-a]pyrazine have been synthesized and studied for their fluorescence properties, indicating potential applications in materials science, such as the development of fluorescent brighteners for textiles (Rajadhyaksha & Rangnekar, 2007).
Novel Synthetic Routes and Applications
- Innovative synthetic routes have led to the creation of various pyrazolo[1,5-a]pyrazine derivatives with applications ranging from the development of compound libraries for drug discovery to the synthesis of compounds with potential as anticancer and antimicrobial agents (Lim et al., 2015).
Future Directions
Based on scaffold hopping and computer-aided drug design, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized . Among them, compound C03 showed acceptable activity with an IC50 value of 56 nM and it inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM together with obvious selectivity for the MCF-7 cell line and HUVEC cell line . Furthermore, compound C03 possessed good plasma stability and low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 . Overall, C03 has potential for further exploration .
properties
IUPAC Name |
pyrazolo[1,5-a]pyrazine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4/c8-3-6-4-10-11-2-1-9-5-7(6)11/h1-2,4-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIIXBTSGEJAYKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)C#N)C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrazolo[1,5-a]pyrazine-3-carbonitrile |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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